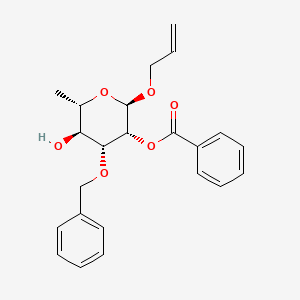

Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside

Description

Allyl 2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside is a synthetic glycoside derivative of α-L-rhamnose, a naturally occurring deoxy sugar. The compound features an allyl aglycone and two protective groups: a benzoyl group at the 2-O position and a benzyl group at the 3-O position. These protective groups are strategically chosen to modulate reactivity during glycosylation reactions, a critical step in oligosaccharide synthesis . The allyl group enhances solubility in organic solvents and may influence bioactivity, as seen in antimicrobial studies where allyl derivatives exhibit higher potency compared to alkyl analogs .

Properties

Molecular Formula |

C23H26O6 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] benzoate |

InChI |

InChI=1S/C23H26O6/c1-3-14-26-23-21(29-22(25)18-12-8-5-9-13-18)20(19(24)16(2)28-23)27-15-17-10-6-4-7-11-17/h3-13,16,19-21,23-24H,1,14-15H2,2H3/t16-,19-,20+,21+,23+/m0/s1 |

InChI Key |

YJCAPLCOTDGLOK-PBRHZFIZSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC=C)OC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Orthobenzoate-Mediated Protection

A classical approach involves the formation of a 2,3-orthobenzoate intermediate to mask the C-2 and C-3 hydroxyls. Subsequent benzylation at C-4 and selective orthobenzoate cleavage yields the 2-O-benzoyl-3-O-benzyl derivative:

-

Orthobenzoate Formation : Allyl α-L-rhamnopyranoside is treated with trimethyl orthobenzoate and a catalytic acid (e.g., camphorsulfonic acid) to form the 2,3-orthobenzoate.

-

Benzylation : The C-4 hydroxyl is benzylated using BnBr/NaH in DMF (83% yield).

-

Orthobenzoate Cleavage : Acidic hydrolysis (e.g., aqueous HCl) selectively removes the orthobenzoate, leaving the C-2 hydroxyl exposed for benzoylation.

Direct Acylation Using Acyl Chlorides

A more streamlined method employs direct acylation of pre-benzylated intermediates:

-

Allyl 3,4-di-O-benzyl-α-L-rhamnopyranoside is reacted with benzoyl chloride (BzCl) in the presence of N,N-dimethylaminopyridine (DMAP) and triethylamine (Et3N) in dichloromethane (DCM).

-

The reaction proceeds at 0°C to room temperature, achieving 89–94% yield of the 2-O-benzoyl product.

Benzylation and Protective Group Compatibility

Sequential Benzylation

Benzyl groups are introduced early in the synthesis to protect secondary hydroxyls:

Orthogonal Protection Schemes

To avoid premature deprotection, orthogonal strategies combine benzyl ethers with acid-labile groups (e.g., isopropylidene):

-

Isopropylidene Protection : Blocks C-2 and C-3 hydroxyls during C-4 benzylation.

-

Selective Deprotection : Acidic conditions (e.g., aqueous acetic acid) remove the isopropylidene without affecting benzyl groups.

Synthetic Routes and Yield Optimization

Route A: Orthobenzoate Pathway

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Orthobenzoate formation | Trimethyl orthobenzoate, CSA, acetone | 75% |

| 2 | C-4 benzylation | BnBr, NaH, DMF, 0°C→rt | 83% |

| 3 | Orthobenzoate cleavage | 1 M HCl, THF/H2O | 90% |

| 4 | C-2 benzoylation | BzCl, DMAP, DCM | 82% |

| Total | 38% |

Route B: Direct Acylation

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | C-3/C-4 benzylation | BnBr, NaH, DMF, 0°C→rt | 89% |

| 2 | C-2 benzoylation | BzCl, DMAP, Et3N, DCM | 94% |

| Total | 84% |

Route B offers superior efficiency, avoiding multi-step orthobenzoate manipulations.

Analytical Characterization

Critical data for verifying structure and purity:

-

1H NMR (CDCl3) : δ 8.14–7.29 (m, aromatic protons), 5.98 (m, allyl H-2), 5.71 (dd, J2,3 = 3.2 Hz, H-1), 4.82 (d, J = 1.8 Hz, H-1′).

-

Mass Spectrometry : m/z 398.4 [M+H]+ (PubChem CID 90478084).

Applications in Oligosaccharide Synthesis

The compound serves as a glycosyl donor in the synthesis of Shigella flexneri Y polysaccharide analogs:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The benzoate ester can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside has the molecular formula and a molecular weight of approximately 398.45 g/mol. The compound features an allyl group and two aromatic substituents (benzoyl and benzyl) attached to the sugar moiety, specifically alpha-L-rhamnopyranoside. This structural complexity contributes to its unique biological activities.

Pharmaceutical Applications

-

Anti-inflammatory Properties :

- Research indicates that Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside exhibits anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases.

-

Antioxidant Activity :

- The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems. This characteristic is particularly valuable in formulating supplements aimed at preventing oxidative damage associated with aging and chronic diseases.

- Antifungal Activity :

Cosmetic Applications

-

Skin Care Formulations :

- Due to its antioxidant and anti-inflammatory properties, Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside can be incorporated into skincare products aimed at reducing skin irritation and promoting a youthful appearance.

-

Stabilization of Formulations :

- The compound's chemical stability makes it an excellent candidate for use as a stabilizing agent in various cosmetic formulations, enhancing the shelf life and efficacy of products.

Food Industry Applications

-

Flavoring Agent :

- The compound's unique flavor profile allows it to be explored as a natural flavoring agent in food products, providing both taste and potential health benefits due to its antioxidant properties.

- Preservative Potential :

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various glycosides, including Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent suitable for therapeutic applications.

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress markers, Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside exhibited substantial antioxidant activity compared to standard antioxidants like ascorbic acid. This finding supports its use in dietary supplements aimed at combating oxidative stress.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S,6S)-4-(BENZYLOXY)-5-HYDROXY-6-METHYL-2-(PROP-2-EN-1-YLOXY)OXAN-3-YL BENZOATE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Substitution Patterns at the 2-O and 3-O Positions

The 2-O and 3-O protective groups significantly impact reactivity, stability, and application in synthetic pathways. Below is a comparative analysis of key analogs:

Key Observations :

- Benzoyl vs. Acetyl : The benzoyl group (electron-withdrawing) provides greater steric and electronic stabilization than acetyl, reducing unintended side reactions during glycosylation .

- Tosyl as a Leaving Group: The tosyl group in Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-α-L-rhamnopyranoside enables efficient displacement reactions, making it a versatile intermediate for further functionalization .

- Benzyl vs. Benzoyl : Benzyl groups (electron-donating) are more resistant to acidic conditions compared to benzoyl, which is cleaved under basic or nucleophilic conditions .

Bioactivity Implications

- Allyl Group Impact : Allyl derivatives of thymol and carvacrol exhibit enhanced antimicrobial potency compared to propyl analogs, attributed to the allyl group's electron-withdrawing effects and ability to disrupt microbial membranes .

- Protective Group Effects : Benzoyl and benzyl groups may reduce bioavailability due to increased hydrophobicity, whereas acetyl or tosyl groups could improve solubility and interaction with biological targets .

Biological Activity

Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside is a complex glycoside compound with the molecular formula C23H26O6 and a molecular weight of approximately 398.45 g/mol. Its structural features include an allyl group, two aromatic substituents (benzoyl and benzyl), and a sugar moiety (alpha-L-rhamnopyranoside), which contribute to its unique biological activities.

The synthesis of Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside typically involves several key steps, including protection of hydroxyl groups, allylation, and subsequent deprotection reactions. The presence of multiple functional groups enhances its reactivity and potential applications in medicinal chemistry.

Biological Activities

Research indicates that Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties, making it a candidate for further investigation in cancer therapy.

- Antioxidant Properties : Its ability to scavenge free radicals has been noted, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several glycosides, including Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural preservative or therapeutic agent .

- Cytotoxicity Assessment : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results showed that Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside induced apoptosis in malignant cells, with IC50 values indicating moderate potency compared to standard chemotherapeutic agents .

- Antioxidant Activity : The compound was subjected to DPPH radical scavenging assays to evaluate its antioxidant capacity. The findings revealed that it exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside, a comparative analysis with structurally related compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Allyl 3-O-benzyl-2-O-chloroacetyl-alpha-L-rhamnopyranoside | Chlorine substituent at position 3 | Enhanced reactivity due to chlorine |

| Benzyl alpha-L-rhamnopyranoside | Lacks allyl and benzoyl groups | Simpler structure with less biological activity |

| 2-O-Benzoyl-alpha-L-rhamnopyranoside | No allylic group | Primarily focused on sugar properties |

Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside stands out due to its combination of an allylic group and dual aromatic substituents, which contribute to its distinctive biological activities and potential applications in pharmaceuticals and cosmetics .

Q & A

Q. What critical steps ensure high purity during the synthesis of Allyl 2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside?

Methodological Answer:

- Use sequential protecting group strategies: Benzoyl groups (at O-2) and benzyl groups (at O-3) are introduced selectively to avoid side reactions.

- Catalytic conditions: TMEDA and Alloc-Cl in CH₂Cl₂ facilitate allylation while minimizing undesired byproducts .

- Purification: Column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate) ensures >95% purity. Confirm purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic signals, e.g., allyl protons (δ 5.2–5.8 ppm), benzoyl carbonyl (δ ~170 ppm), and anomeric proton (δ 4.8–5.5 ppm for α-configuration) .

- MALDI-TOF-MS : Confirm molecular ion peaks (e.g., [M+Na]⁺) with mass accuracy <5 ppm. Cross-validate with high-resolution ESI-MS for isotopic patterns .

- IR Spectroscopy : Detect benzoyl ester C=O stretches (~1720 cm⁻¹) and benzyl C-H stretches (~3030 cm⁻¹) .

Q. How can researchers optimize solvent selection for glycosylation reactions involving this compound?

Methodological Answer:

Q. What experimental design principles apply to reaction parameter optimization?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between temperature (0°C vs. RT), Et₃SiH equivalents, and reaction time .

- Response Surface Methodology (RSM) : Optimize yield and selectivity by modeling non-linear relationships between variables .

Advanced Research Questions

Q. How can competing glycosylation pathways be controlled when using benzoylated/benzylated rhamnopyranoside donors?

Methodological Answer:

- Protecting group tuning : Benzoyl groups at O-2 direct glycosylation to O-3 via neighboring group participation, while benzyl groups at O-3 block undesired sites .

- Temperature control : Low temperatures (−20°C) favor kinetic control, reducing side reactions.

- Catalyst selection : Use BF₃·Et₂O or TMSOTf for selective activation of trichloroacetimidate donors .

Q. What computational strategies predict regioselectivity in benzoyl vs. benzyl group migration?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition state energies for benzoyl migration pathways. Compare activation barriers to identify dominant pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on protecting group stability. For example, CH₂Cl₂ stabilizes benzoyl groups via π-π interactions .

Q. How can researchers resolve contradictions between NMR and MS data for this compound?

Methodological Answer:

- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous NMR signals (e.g., overlapping anomeric protons) .

- Tandem MS/MS : Fragment molecular ions to validate connectivity. For example, collision-induced dissociation (CID) should cleave allyl groups preferentially .

Q. What mechanistic insights explain thermal instability during deprotection steps?

Methodological Answer:

- Kinetic studies : Monitor deprotection (e.g., hydrogenolysis of benzyl groups) via in situ IR to detect intermediates.

- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C for benzoyl groups) .

- Isotope effects : Use deuterated solvents (CDCl₃) to assess proton transfer mechanisms in acidic/basic conditions .

Q. How do steric and electronic effects influence glycosidic bond formation with this donor?

Methodological Answer:

- Hammett analysis : Correlate substituent σ values (e.g., benzoyl vs. acetyl) with glycosylation rates. Electron-withdrawing groups (benzoyl) slow donor activation but improve selectivity .

- X-ray crystallography : Resolve 3D structures to identify steric clashes between benzyl groups and acceptor hydroxyls .

Q. What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.